Z-Ala-Leu-His-Agly-Ile-Val-OMe
Description
Z-Ala-Leu-His-Agly-Ile-Val-OMe is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protective group at the N-terminus and a methyl ester (OMe) at the C-terminus. The sequence includes alanine (Ala), leucine (Leu), histidine (His), aminoglycine (Agly), isoleucine (Ile), and valine (Val). This compound is structurally characterized by its stereochemistry, with multiple chiral centers influencing its biological activity and physicochemical properties.
Properties
Molecular Formula |
C36H55N9O9 |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
methyl 2-[[2-[[[3-(1H-imidazol-5-yl)-2-[[4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoyl]amino]propanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C36H55N9O9/c1-9-22(6)29(33(49)42-28(21(4)5)34(50)53-8)43-35(51)45-44-32(48)27(16-25-17-37-19-38-25)41-31(47)26(15-20(2)3)40-30(46)23(7)39-36(52)54-18-24-13-11-10-12-14-24/h10-14,17,19-23,26-29H,9,15-16,18H2,1-8H3,(H,37,38)(H,39,52)(H,40,46)(H,41,47)(H,42,49)(H,44,48)(H2,43,45,51) |
InChI Key |
IVHANADPEKMLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Z-Ala-Leu-His-Agly-Ile-Val-OMe with structurally related peptides, focusing on sequence variations, molecular properties, and functional implications.
*Estimated based on substitution of Arg (C₆H₁₄N₄O₂ → Ala, C₃H₇NO₂) and Val → His (C₆H₉N₃O₂).
Key Findings:
Histidine (His) introduces an imidazole side chain, enabling pH-dependent metal coordination (e.g., Zn²⁺ or Cu²⁺), which is absent in Z-Arg-Leu-Val-Agly-Ile-Val-OMe’s valine residue.
Structural Implications: Both compounds share the Agly (aminoglycine) residue, which lacks a side chain, likely enhancing conformational flexibility in peptide backbones. The methyl ester (OMe) at the C-terminus improves stability against carboxypeptidase degradation, a feature common to all three compounds .
Biological Relevance :
- Z-Lys-Arg-Glu-Val-Tyr-OMe acetate (CAS: 747393-72-2) includes glutamate (Glu) and tyrosine (Tyr) , making it suitable for studies involving phosphorylation or redox activity, unlike this compound’s metal-binding focus .
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